5-Quinolinol, 6-chloro-

Description

Contextualization of Quinoline (B57606) Derivatives in Organic and Inorganic Chemistry

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834. chemicalbook.com Its derivatives are of profound importance across various chemical disciplines. In organic synthesis, the quinoline scaffold serves as a versatile building block for the construction of more complex molecules. chemicalbook.comguidechem.com The reactivity of the quinoline ring system allows for a wide range of chemical transformations, making it a valuable synthon for chemists.

The significance of quinoline derivatives extends into medicinal chemistry, where they form the core structure of numerous pharmacologically active agents. chemicalbook.comguidechem.com Notable examples include antimalarial drugs, where the quinoline core is a key pharmacophore. chemicalbook.comguidechem.com Furthermore, these compounds have been investigated for their potential as anticancer, antibacterial, and antifungal agents. acs.orgnih.gov The biological activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit enzymes, or chelate metal ions. In the realm of inorganic chemistry, certain quinoline derivatives, particularly those with hydroxyl substitutions like 8-hydroxyquinoline (B1678124), are well-known chelating agents, forming stable complexes with a variety of metal ions. This property is utilized in analytical chemistry for the detection and separation of metals.

Structural Features and Precise Chemical Nomenclature of 6-Chloro-5-quinolinol

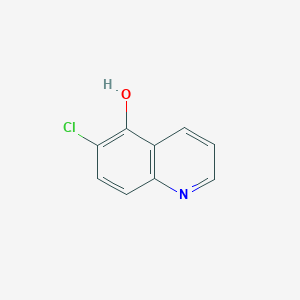

The chemical compound of focus is systematically named 6-chloroquinolin-5-ol . Its structure consists of a quinoline core with a hydroxyl (-OH) group substituted at the 5-position and a chlorine (-Cl) atom at the 6-position of the quinoline ring.

| Property | Value |

| IUPAC Name | 6-chloroquinolin-5-ol |

| Molecular Formula | C₉H₆ClNO |

| CAS Number | 1236162-17-6 |

The presence of both an electron-donating hydroxyl group and an electron-withdrawing chlorine atom on the quinoline ring system influences its electronic properties and reactivity. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These features are crucial in determining the compound's interactions with other molecules and its potential applications.

A study on the enzymatic chlorination of hydroxyquinolines reported the characterization of 5-hydroxy-6-chloroquinoline. usu.edu Mass spectrometry analysis of this compound showed characteristic isotope patterns for a monochlorinated compound, with [M+H]⁺ quasimolecular peaks at m/z 180 and 182 in a 3:1 ratio. usu.edu The molecular weight of the chlorinated product was determined to be 179, which is 34 mass units greater than the parent hydroxyquinoline, confirming the addition of a chlorine atom. usu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy provides further insight into the structure. In the ¹H NMR spectrum of 5-hydroxy-6-chloroquinoline (in CD₃OD), the proton signals at δ 7.55 and 7.68 were crucial for determining the position of the chlorine atom. usu.edu Based on Heteronuclear Multiple Bond Correlation (HMBC) correlations of these proton signals to C-8a at δ 143.8, the site of chlorination was confirmed to be C-6. usu.edu

Rationale for Academic Research on Substituted Quinolinols and their Chemical Significance

Academic research into substituted quinolinols is driven by their potential as precursors for a wide array of functional molecules. The strategic placement of different substituents on the quinolinol core allows for the fine-tuning of the molecule's physicochemical properties and biological activities.

One area of significant interest is the development of novel therapeutic agents. The substitution patterns on the quinoline ring can dramatically alter the compound's interaction with biological targets. For instance, the introduction of halogen atoms can enhance lipophilicity and potentially improve membrane permeability. The position of the hydroxyl group is also critical, as it can influence the compound's chelating ability and hydrogen bonding interactions.

Furthermore, there is a growing emphasis on developing environmentally benign and efficient synthetic methods for these compounds. A notable example is the use of flavin-dependent halogenases for the selective biochlorination of hydroxyquinolines. usu.edu This enzymatic approach represents a "green" alternative to traditional chemical synthesis, which often requires harsh reagents and can produce significant waste. usu.edu The high specificity of the enzymatic reaction, where the chlorination occurs ortho to the hydroxyl group, is a key advantage. usu.edu

The study of substituted quinolinols also contributes to a fundamental understanding of structure-activity relationships. By systematically varying the substituents and analyzing the resulting changes in chemical and biological properties, researchers can build predictive models to guide the design of new molecules with desired functionalities. This knowledge is not only valuable for drug discovery but also for the development of new materials, such as dyes and sensors. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOQTLCUIPMASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236162-17-6 | |

| Record name | 6-chloroquinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformations of 6 Chloro 5 Quinolinol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring, particularly the pyridine (B92270) ring. Electrophilic attack on the parent quinoline molecule typically occurs on the benzene ring at positions 5 and 8. In the case of 6-chloro-5-quinolinol, the directing effects of the existing substituents play a crucial role in determining the position of further substitution.

The hydroxyl group at C-5 is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C-6 and C-8). The chloro group at C-6 is a deactivating group but also an ortho, para-director. The combined influence of these two substituents makes the C-7 and C-8 positions the most likely sites for electrophilic attack. The hydroxyl group's strong activating effect would likely dominate, favoring substitution at position 8. However, steric hindrance from the peri-position could also influence the regioselectivity.

Nitration of quinoline derivatives often requires harsh conditions. For instance, the nitration of 5,8-dichloroquinoline (B2488021) necessitates treatment with oleum (B3057394) at elevated temperatures for an extended period to yield 6-nitro-5,8-dichloroquinoline. stackexchange.com This indicates a significant deactivation of the ring system by the chloro substituents. For 6-chloro-5-quinolinol, the activating hydroxyl group would likely facilitate nitration under less severe conditions, with the nitro group expected to be introduced at the C-8 position.

Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline (B1678124) have shown that the positions of substitution can be predicted based on the stability of the resulting product molecules. orientjchem.orgresearchgate.net A similar approach could be applied to 6-chloro-5-quinolinol to determine the most favorable sites for electrophilic attack.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Chloro-8-nitro-5-quinolinol |

| Halogenation | Br₂, FeBr₃ | 8-Bromo-6-chloro-5-quinolinol |

| Sulfonation | SO₃, H₂SO₄ | 6-Chloro-5-hydroxyquinoline-8-sulfonic acid |

Nucleophilic Substitution Reactions Involving the Chloro and Hydroxyl Groups

The chloro and hydroxyl groups of 6-chloro-5-quinolinol are potential sites for nucleophilic reactions. The hydroxyl group at C-5 is phenolic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This allows for reactions such as etherification (e.g., Williamson ether synthesis) and esterification.

The chloro group at C-6, being attached to an aromatic ring, is generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. Therefore, direct displacement of the chlorine atom by a nucleophile is not a favored reaction pathway under standard conditions.

Oxidation and Reduction Chemistry of the Quinolinol Moiety

The quinolinol moiety in 6-chloro-5-quinolinol can undergo oxidation and reduction reactions. The phenolic hydroxyl group makes the molecule susceptible to oxidation. Analogous to hydroquinones, which can be oxidized to quinones, 5-hydroxyquinolines can potentially be oxidized to form quinone-like structures. jackwestin.com This reversible two-electron process is fundamental in many biological redox systems. jackwestin.com

Pulse radiolysis studies on 8-hydroxyquinoline have shown that it reacts with various reducing and oxidizing radicals. acs.org For instance, it is readily reduced by hydrated electrons and hydrogen atoms to form semireduced species. acs.org Conversely, it can be oxidized by radicals such as Br₂⁻ and N₃ to form a phenoxyl-type radical. acs.org These studies provide a framework for understanding the potential redox behavior of 6-chloro-5-quinolinol, which is expected to exhibit similar reactivity, modulated by the electronic influence of the chloro substituent.

Chelation and Coordination Chemistry of 6-Chloro-5-quinolinol

Quinolinol derivatives, particularly those with a hydroxyl group at the 8-position, are well-known chelating agents. nih.govrroij.comnih.gov While 6-chloro-5-quinolinol has a different substitution pattern, the presence of the nitrogen atom in the quinoline ring and the adjacent hydroxyl group at C-5 allows it to act as a bidentate ligand, forming stable complexes with a variety of metal ions.

Substituted quinolinols are versatile ligands in coordination chemistry. The fundamental design principle involves a bidentate coordination motif where the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group bind to a central metal ion, forming a stable five- or six-membered chelate ring. nih.govnih.gov

The electronic properties of the substituents on the quinoline ring can significantly influence the ligand's properties and the stability of the resulting metal complexes. The electron-withdrawing chloro group in 6-chloro-5-quinolinol would be expected to decrease the basicity of the quinoline nitrogen and the acidity of the hydroxyl group, which could affect the stability constants of its metal complexes compared to unsubstituted 5-quinolinol.

The coordination of 6-chloro-5-quinolinol to a metal ion typically results in the formation of neutral complexes with divalent metal ions (in a 2:1 ligand-to-metal ratio) or cationic complexes, depending on the charge of the metal ion and the reaction conditions. The geometry of the resulting complex is determined by the coordination number of the metal ion, with common geometries being square planar, tetrahedral, or octahedral. scirp.org

Metal complexes of substituted quinolinols are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. nih.govmdpi.comasianpubs.org The reaction is often carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group. The resulting complexes can be isolated as stable crystalline solids.

The characterization of these metal complexes relies on a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show a broad O-H stretching band, which disappears or shifts upon complexation, indicating the deprotonation of the hydroxyl group and coordination to the metal ion. scirp.orgscirp.org New bands at lower frequencies corresponding to M-O and M-N stretching vibrations can also be observed. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The chemical shifts of the protons and carbons on the quinoline ring will be affected by coordination to the metal ion. mdpi.combendola.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes will differ from that of the free ligand. The coordination of the ligand to a metal ion can lead to shifts in the absorption bands (either bathochromic or hypsochromic) and the appearance of new charge-transfer bands. scirp.orgscirp.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a useful technique for determining the stoichiometry of the metal complexes. mdpi.com

| Spectroscopic Technique | Key Observables for Complexation |

| IR Spectroscopy | Disappearance/shift of O-H stretch, appearance of M-O and M-N stretches. scirp.orgscirp.org |

| NMR Spectroscopy | Changes in chemical shifts of quinoline protons and carbons. mdpi.combendola.com |

| UV-Vis Spectroscopy | Shifts in absorption bands and appearance of charge-transfer bands. scirp.orgscirp.org |

| Mass Spectrometry | Determination of the mass-to-charge ratio of the complex, confirming stoichiometry. mdpi.com |

While the crystal structure of a metal complex with 6-chloro-5-quinolinol has not been specifically reported, studies on closely related compounds provide valuable insights. For example, the X-ray crystal structure of an iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol revealed a five-coordinate trigonal bipyramidal or square-based pyramidal geometry, with the ligand coordinating in a bidentate fashion through the nitrogen and oxygen atoms. nih.gov Similarly, the structure of a rhodium complex with a 5-chloro-8-hydroxyquinoline-proline derivative confirmed the bidentate coordination of the quinolinol moiety. mdpi.com Based on these examples, it is highly probable that metal complexes of 6-chloro-5-quinolinol would also feature a bidentate coordination mode, leading to various geometries depending on the metal ion and other coordinating ligands.

Investigations into Metal-Ligand Binding Affinity and Stability

Research specifically quantifying the metal-ligand binding affinity and stability constants for 6-chloro-5-quinolinol is sparse. However, the broader class of hydroxyquinolines is well-known for its ability to act as effective chelating agents for a variety of metal ions. The binding mechanism typically involves the formation of a stable chelate ring through coordination with the heterocyclic nitrogen atom and the deprotonated hydroxyl group.

The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the electronic properties of substituents on the quinoline ring. In the case of 6-chloro-5-quinolinol, the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 5-position can act as a bidentate ligand, forming a five-membered chelate ring with a metal ion.

The presence of the chlorine atom at the 6-position, which is on the benzene portion of the fused ring system, is expected to influence the ligand's binding properties through its electronic effects. Chlorine is an electron-withdrawing group via induction, which can decrease the basicity of the quinoline nitrogen and the phenolate (B1203915) oxygen. This reduction in electron-donating ability would generally be expected to result in lower stability constants for its metal complexes compared to unsubstituted 5-quinolinol.

Table 1: Factors Influencing Metal-Ligand Stability of Substituted Quinolinols

| Factor | Description | Expected Influence of 6-Chloro Group |

| Ligand Basicity | The electron-donating ability of the nitrogen and oxygen atoms. Higher basicity generally leads to more stable complexes. | The electron-withdrawing nature of chlorine is predicted to decrease ligand basicity. |

| Chelate Ring Size | The number of atoms in the ring formed by the ligand and the metal ion. Five- and six-membered rings are typically the most stable. | 6-chloro-5-quinolinol would form a five-membered chelate ring, which is generally stable. |

| Steric Hindrance | The presence of bulky groups near the coordination site that can impede metal binding. | The chloro group at the 6-position is unlikely to cause significant steric hindrance to chelation involving the 5-hydroxyl group and the ring nitrogen. |

| Metal Ion Properties | Factors such as the charge, size, and electron configuration of the metal ion. | The stability of complexes will follow established trends, such as the Irving-Williams series for divalent transition metals. |

Without experimental data, any quantitative assessment of the binding affinity and stability of 6-chloro-5-quinolinol complexes remains speculative. Further research, including potentiometric titrations and spectrophotometric studies, would be necessary to determine these fundamental properties.

Formation of Heterocyclic Systems and Polycyclic Derivatives

The quinoline scaffold is a valuable building block in synthetic organic chemistry for the construction of more complex heterocyclic and polycyclic systems. nih.gov The functional groups and the activated ring positions of 6-chloro-5-quinolinol provide several potential pathways for such transformations.

The hydroxyl group at the 5-position can be a key reactive site. It can be alkylated or acylated to introduce new functionalities. More significantly, it can direct electrophilic substitution to the ortho and para positions of the benzene ring that are not already substituted, although the reactivity is modulated by the deactivating effect of the chloro group.

The chlorine atom at the 6-position can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring. Nevertheless, this position offers a handle for introducing other functional groups or for forming new rings through reactions like the Suzuki or Buchwald-Hartwig couplings.

Furthermore, the quinoline ring itself can participate in various synthetic transformations. The pyridine part of the ring system is generally electron-deficient and can be susceptible to nucleophilic attack, while the benzene part is more akin to a substituted benzene ring. This differential reactivity can be exploited to selectively functionalize the molecule.

For instance, quinolines can be used as precursors for the synthesis of fused polycyclic systems. researchgate.net Reactions that build additional rings onto the quinoline core are of significant interest for creating novel compounds with potential applications in materials science and medicinal chemistry. While specific examples starting from 6-chloro-5-quinolinol are not documented, general methodologies applied to other quinoline derivatives could theoretically be adapted. These might include:

Annulation reactions: Building a new ring by reacting two adjacent positions on the quinoline core.

Cyclization of side chains: Introducing a reactive side chain onto the molecule that can then cyclize to form a new ring.

Diels-Alder reactions: Where the quinoline system or a derivative acts as a diene or dienophile.

The synthesis of complex heterocyclic structures often involves multi-step sequences where the quinoline core provides the initial framework. The specific substitution pattern of 6-chloro-5-quinolinol would require careful consideration of regioselectivity in any planned synthetic route.

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

No experimental ¹H NMR or ¹³C NMR data for 5-Quinolinol, 6-chloro- could be located. This information is essential for the definitive assignment of proton and carbon signals and for monitoring chemical reactions involving this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Specific mass spectrometry data, which would confirm the molecular weight and provide insights into the fragmentation pathways of 5-Quinolinol, 6-chloro-, were not found in the available literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

No published Infrared (IR) or Raman spectra for 5-Quinolinol, 6-chloro- are available. This data is crucial for identifying its functional groups and analyzing the bonding characteristics of the molecule.

Single Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structure Determination

There is no evidence of a single crystal X-ray diffraction study having been performed on 5-Quinolinol, 6-chloro-. Consequently, precise information on its molecular and supramolecular structure, including bond lengths, bond angles, and crystal packing, remains undetermined.

Computational Chemistry and Theoretical Investigations of 6 Chloro 5 Quinolinol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of quinoline (B57606) derivatives. researchgate.netrsc.org For 6-chloro-5-quinolinol, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are used to optimize the molecular geometry and calculate fundamental electronic properties. researchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that a molecule is more polarizable and reactive. researchgate.net For halogenated quinoline derivatives, the presence of the chlorine atom, an electron-withdrawing group, is expected to significantly lower the LUMO energy, influencing the molecule's reactivity. mdpi.com

Global reactivity descriptors, derived from FMO energies, quantify various aspects of reactivity. These descriptors are essential for comparing the chemical behavior of different quinoline derivatives.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The values below are illustrative for a quinoline derivative and would be specifically calculated for 6-chloro-5-quinolinol in a dedicated study.)

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations offer insights into the three-dimensional structure, conformational flexibility, and intermolecular interactions of 6-chloro-5-quinolinol. While quantum calculations are often performed on single molecules in a vacuum, MD simulations can model the behavior of the molecule in a condensed phase, such as in a solvent or a crystal lattice, over time. nih.gov

Conformational analysis helps identify the most stable spatial arrangement of the atoms (the global minimum energy conformation). For 6-chloro-5-quinolinol, this involves determining the preferred orientation of the hydroxyl group relative to the quinoline ring system. Torsion angles, such as the one defined by the C4-C5-O-H atoms, would be a key parameter in such an analysis.

MD simulations are particularly useful for studying how the molecule interacts with its environment. mdpi.com For instance, simulations can reveal the nature of hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of another, leading to the formation of dimers or larger aggregates. nih.gov These simulations can also model π-π stacking interactions between the aromatic rings of adjacent molecules, which are crucial for understanding crystal packing and the properties of the solid state. researchgate.netuncw.edu In a biological context, MD simulations are used to study the stability and interaction dynamics of a ligand like 6-chloro-5-quinolinol within the binding site of a protein. nih.gov

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. For 6-chloro-5-quinolinol, theoretical vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra can be calculated and compared with experimental results.

DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For example, the characteristic stretching frequencies for the O-H, C=N, and C-Cl bonds can be computed. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. mdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.comtsijournals.com These theoretical predictions are valuable for assigning signals in experimental NMR spectra, especially for complex molecules. nih.gov Discrepancies between calculated and experimental shifts, particularly for the hydroxyl proton, can suggest the presence of specific intermolecular interactions like hydrogen bonding. mdpi.com Time-dependent DFT (TD-DFT) can be employed to calculate vertical electronic transitions, helping to interpret UV-Vis spectra. researchgate.netresearchgate.net

Furthermore, computational chemistry can be used to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of a chemical reaction. For instance, DFT calculations could be used to model the regioselectivity of further electrophilic substitution on the 6-chloro-5-quinolinol ring. nih.gov

Table 2: Predicted Spectroscopic Data for a Substituted Quinolinol (Note: These are representative values. Actual values for 6-chloro-5-quinolinol would require specific calculations.)

| Spectroscopic Data Type | Parameter | Predicted Value | Assignment |

| FT-IR | Vibrational Frequency | ~3400 cm⁻¹ | O-H stretch |

| ~1600 cm⁻¹ | C=N stretch | ||

| ~750 cm⁻¹ | C-Cl stretch | ||

| ¹³C NMR | Chemical Shift | ~150 ppm | C-OH (C5) |

| ~145 ppm | C-Cl (C6) | ||

| ~148 ppm | C near N (C8a) | ||

| ¹H NMR | Chemical Shift | ~9.0 ppm | OH proton |

| ~8.5 ppm | H near N (H2) |

Theoretical Elucidation of Structure-Reactivity Relationships

For 6-chloro-5-quinolinol, theoretical studies can elucidate the combined effect of the electron-donating hydroxyl group (-OH) at the C5 position and the electron-withdrawing chloro group (-Cl) at the C6 position on the quinoline scaffold. This substitution pattern creates a unique electronic profile that governs the molecule's reactivity. For example, the interplay between these groups will dictate the most likely sites for further chemical modification. rsc.orgnih.gov

Computational analysis of a series of related halogenated quinolinol derivatives can reveal trends in properties like lipophilicity (cLogP), dipole moment, and polarizability. rsc.orgrsc.org These trends are vital for understanding how structural changes affect a molecule's interactions with other molecules and its potential biological activity. mdpi.comnih.gov For instance, DFT and docking studies on similar halogenated quinolines have been used to correlate calculated binding energies with observed inhibitory activity against specific enzymes, providing a rational basis for designing more potent derivatives. mdpi.comnih.gov

Applications in Chemical Systems Non Biological and Non Therapeutic Contexts

Role as an Analytical Reagent for Selective Detection and Quantification of Metal Ions

Quinolinol and its derivatives are well-established chelating agents, forming stable complexes with a wide array of metal ions. This property is extensively utilized in analytical chemistry for the selective detection and quantification of metals. The hydroxyl group and the nitrogen atom of the quinoline (B57606) ring in 6-chloro-5-quinolinol can form a five-membered chelate ring with metal ions. The presence of the chlorine atom can modify the electronic properties and the lipophilicity of the ligand, potentially influencing the stability and solubility of the resulting metal complexes, which can be exploited for spectrophotometric analysis.

While specific studies on 6-chloro-5-quinolinol are limited, the general principles of using halogenated hydroxyquinolines for metal ion detection are well-documented. For instance, halogenated 8-hydroxyquinoline (B1678124) derivatives have been successfully used for the derivative UV-spectrophotometric analysis of metal ions like palladium(II) mdpi.com. The formation of metal complexes leads to changes in the UV-visible absorption spectrum, allowing for quantitative determination. The analytical parameters for such determinations are crucial for method validation and application.

Table 1: Analytical Parameters for the Determination of Metal Ions with Halogenated Hydroxyquinoline Derivatives

| Derivative | Metal Ion | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linearity Range (µg mL⁻¹) |

| Iodochlorohydroxyquin (Clioquinol) | Pd(II) | Not Specified | Not Specified | 2-14 |

| Diiodohydroxyquin (Iodoquinol) | Pd(II) | Not Specified | Not Specified | 2-18 |

Note: This table presents data for related halogenated 8-hydroxyquinoline derivatives to illustrate the potential application of 6-chloro-5-quinolinol as an analytical reagent.

The chelation of 6-chloro-5-quinolinol with metal ions can result in the formation of colored complexes, which can be quantified using spectrophotometry. The selectivity of the reagent for different metal ions can often be controlled by adjusting the pH of the solution. This allows for the determination of a specific metal ion in a mixture without interference from others. Furthermore, 8-hydroxyquinoline and its derivatives are known to act as fluorescent chemosensors for metal ions, a property that could potentially be exhibited by 6-chloro-5-quinolinol as well rroij.com.

Utilization in Separation Science (e.g., Extraction, Chromatography)

The ability of 6-chloro-5-quinolinol to form neutral complexes with metal ions makes it a potential extracting agent in liquid-liquid extraction processes for the separation and preconcentration of metal ions from aqueous solutions. The chlorine atom in the molecule increases its hydrophobicity, which can enhance the distribution of the metal complex into an organic solvent.

The principles of solvent extraction with halogenated quinolinols are well-established. For example, heavy metal ions can be extracted from aqueous solutions using various organic solvents containing these reagents icm.edu.plresearchgate.net. The efficiency of the extraction process is dependent on several factors, including the pH of the aqueous phase, the concentration of the chelating agent, the nature of the organic solvent, and the presence of other ions.

Furthermore, the metal chelates of quinolinol derivatives can be separated and quantified using high-performance liquid chromatography (HPLC). The pre-column formation of metal chelates with reagents like 8-hydroxyquinoline allows for the simultaneous determination of multiple metal ions rsc.org. The resulting chelates are then separated on a reversed-phase column and detected using a UV-Vis detector. The separation of hydroxyquinolines themselves by HPLC can be challenging due to their chelating properties with trace metals in the chromatographic system, often requiring a metal-free environment for successful analysis sielc.comsielc.comresearchgate.net.

Contributions to Materials Science and Engineering

The structural features of 6-chloro-5-quinolinol make it a valuable building block for the synthesis of advanced materials with specific functionalities.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the nature of the organic linker. Quinoline-based ligands are of interest in the synthesis of coordination polymers and MOFs due to their rigid structure and the presence of nitrogen and oxygen donor atoms capable of coordinating to metal centers rsc.orgnih.govlupinepublishers.com.

While there are no specific reports on the use of 6-chloro-5-quinolinol in the synthesis of coordination polymers or MOFs, its structural similarity to other functionalized quinolines suggests its potential in this area. For instance, 8-hydroxyquinolinate-based coordination polymers have been synthesized and shown to exhibit interesting photoluminescent properties and capabilities for sensing nitroaromatics rsc.org. The incorporation of a chloro-substituted quinolinol ligand like 6-chloro-5-quinolinol could lead to the formation of novel coordination polymers with tailored electronic properties and functionalities. Quinoline-linked covalent organic frameworks (COFs) have also been synthesized and utilized for applications such as heavy metal ion adsorption rsc.org.

Polyquinolines are a class of polymers known for their excellent thermal stability, mechanical strength, and interesting optical and electrical properties, making them suitable for various high-performance applications rsc.org. The synthesis of polyquinolines often involves the polymerization of quinoline-based monomers. Halogenated quinolinols could potentially serve as precursors for the synthesis of such advanced organic materials. The presence of the chlorine atom offers a reactive site for further functionalization or for polymerization reactions, such as cross-coupling reactions, to build larger polymeric structures.

Catalytic Applications as Ligands in Organometallic and Organic Catalysis

The nitrogen and oxygen atoms in 6-chloro-5-quinolinol can coordinate to transition metal centers, forming stable metal complexes. These complexes can exhibit catalytic activity in various organic and organometallic reactions. The electronic and steric properties of the ligand can be fine-tuned by the substituent on the quinoline ring, which in turn influences the catalytic performance of the metal center.

A notable example of a related compound is the cobalt(II) complex with 5-chloro-8-hydroxyquinoline, specifically bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) nih.gov. This complex has been synthesized and investigated as a catalyst in the oligomerization of 2-chloro-2-propen-1-ol and norbornene. The study demonstrated that this cobalt(II) complex, when activated with methylaluminoxane (MMAO-12), exhibits catalytic activity.

Table 2: Catalytic Activity of a Related Cobalt(II) Complex

| Catalyst | Reaction | Activator | Catalytic Activity |

| Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) | 2-chloro-2-propen-1-ol oligomerization | MMAO-12 | Moderate |

| Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) | Norbornene oligomerization | MMAO-12 | Moderate |

Note: This table presents data for a related cobalt(II) complex to illustrate the potential catalytic applications of metal complexes of 6-chloro-5-quinolinol.

The catalytic activity of such complexes is attributed to the ability of the metal center to coordinate with the substrates and facilitate their transformation. The quinolinol ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. The specific substitution pattern on the quinoline ring can influence the catalyst's stability, solubility, and selectivity.

Future Research Directions and Unexplored Chemical Space for 6 Chloro 5 Quinolinol

Innovation in Green and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup synthesis, which involves the reaction of aniline with sulfuric acid and glycerol. pharmaguideline.com While effective, these methods often require harsh conditions and produce significant waste. Future research should prioritize the development of green and sustainable synthetic routes to 6-chloro-5-quinolinol and its analogs.

Modern synthetic chemistry offers several avenues for achieving this. For instance, nickel-catalyzed double dehydrogenative coupling reactions provide a more environmentally friendly approach to constructing the quinoline core. organic-chemistry.org These methods often operate under milder conditions and can utilize a broader range of starting materials. organic-chemistry.org Another promising strategy is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Skraup Synthesis | Reaction of aniline, sulfuric acid, and glycerol. pharmaguideline.com | Well-established, readily available starting materials. | Harsh reaction conditions, significant waste production. |

| Nickel-Catalyzed Coupling | Double dehydrogenative coupling of 2-aminobenzyl alcohol with other substrates. organic-chemistry.org | Milder reaction conditions, eco-friendly. organic-chemistry.org | May require specialized catalysts and ligands. |

Discovery of Novel Chemical Reactivity and Transformation Pathways

The chemical reactivity of 6-chloro-5-quinolinol is dictated by the interplay of the quinoline core, the electron-withdrawing chlorine atom, and the electron-donating hydroxyl group. The quinoline ring system is generally resistant to oxidation. pharmaguideline.com However, the presence of substituents can modulate its reactivity. Electrophilic substitution reactions on the quinoline ring typically occur at positions 5 and 8. pharmaguideline.com

The chlorine atom at the 6-position offers a handle for further functionalization through nucleophilic substitution reactions. This could allow for the introduction of various functional groups, such as amino, azido, and sulfanyl moieties, leading to the creation of novel derivatives with potentially interesting biological or material properties. mdpi.com The hydroxyl group at the 5-position can undergo reactions such as etherification and esterification, providing another avenue for modifying the molecule's properties.

Future research should focus on exploring the unique reactivity of 6-chloro-5-quinolinol. This could involve investigating its behavior in various reaction conditions and with a diverse range of reagents. The discovery of novel transformation pathways could lead to the development of efficient methods for synthesizing complex molecules based on the 6-chloro-5-quinolinol scaffold.

Design and Synthesis of Advanced Materials Incorporating the Quinolinol Scaffold

Quinoline derivatives, particularly 8-hydroxyquinolines, have shown significant promise in the field of materials science. They are known to be effective electron carriers in organic light-emitting diodes (OLEDs) and can act as fluorescent chemosensors for metal ions. nih.gov The unique electronic and photophysical properties of the quinoline scaffold make it an attractive building block for the design of advanced materials.

The incorporation of 6-chloro-5-quinolinol into polymers and other materials could lead to the development of novel functional materials. For example, its derivatives could be used in the formulation of specialized coatings and polymers with enhanced chemical resistance and durability. chemimpex.com The presence of the chlorine atom could also impart specific properties, such as flame retardancy or altered electronic characteristics.

Future research in this area should focus on the synthesis and characterization of materials incorporating the 6-chloro-5-quinolinol scaffold. This could involve the development of new polymerization methods or the incorporation of the quinolinol moiety into existing polymer backbones. The resulting materials could then be evaluated for their potential applications in areas such as electronics, sensing, and advanced coatings.

Synergistic Integration of Experimental and Computational Approaches in Chemical Discovery

The integration of experimental and computational methods is a powerful tool in modern chemical research. Computational techniques, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. sigmaaldrich.comsigmaaldrich.com This information can be used to guide experimental work and to rationalize observed results.

In the context of 6-chloro-5-quinolinol, computational studies could be used to predict its reactivity towards different reagents, to model its interactions with biological targets, and to design new derivatives with desired properties. For example, DFT calculations could be used to investigate the vibrational spectra of 6-chloro-5-quinolinol, aiding in its characterization. sigmaaldrich.comsigmaaldrich.com

Future research should aim to create a synergistic loop between experimental and computational approaches. Experimental results can be used to validate and refine computational models, while computational predictions can guide the design of new experiments. This integrated approach will be crucial for accelerating the discovery and development of new applications for 6-chloro-5-quinolinol and its derivatives.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 6-Chloro-5-quinolinol |

| 8-hydroxyquinoline (B1678124) |

| Aniline |

| Glycerol |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Quinolinol, 6-chloro-, and how can purity be optimized during synthesis?

- Methodology : Use nucleophilic substitution or cyclization reactions with chlorinated precursors. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical. Monitor purity using HPLC or TLC, referencing retention factors against known standards .

- Key Data : Melting points (101–184°C) and spectral data (IR, NMR) should align with literature values for validation .

Q. How should researchers handle safety risks associated with 5-Quinolinol, 6-chloro- in laboratory settings?

- Protocol : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid contact with oxidizing agents due to hazardous decomposition products (e.g., carbon oxides, nitrogen oxides). Spills require neutralization with inert absorbents (vermiculite) and disposal as hazardous waste .

- Documentation : Maintain SDS sheets and emergency response plans compliant with OSHA and NIST safety standards .

Q. What spectroscopic techniques are essential for characterizing 5-Quinolinol, 6-chloro-?

- Approach :

- NMR : Analyze and spectra for quinoline ring protons (δ 7.5–8.5 ppm) and chlorine-induced deshielding .

- Mass Spectrometry : Confirm molecular ion peaks (m/z ≈ 214.05) and fragmentation patterns using ESI-MS .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯N bonds) for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 5-Quinolinol, 6-chloro- derivatives?

- Analytical Framework :

Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, solvent).

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends using computational models (DFT, molecular docking) .

Q. What advanced chromatographic methods are suitable for analyzing degradation products of 5-Quinolinol, 6-chloro-?

- Techniques :

- HPLC-MS/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify degradation fragments.

- Accelerated Stability Studies : Expose the compound to heat/light and monitor decomposition via UV-Vis spectroscopy (λmax ≈ 270 nm) .

Q. How can computational modeling predict the interaction of 5-Quinolinol, 6-chloro- with biological targets?

- Workflow :

Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., cytochrome P450) using AMBER or GROMACS.

Docking Studies : Employ AutoDock Vina to estimate binding affinities (ΔG values) and identify key residues (e.g., His-100 in target proteins) .

ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (logP, bioavailability) .

Data Presentation Guidelines

- Tables/Figures : Include 3 tables maximum, with IUPAC-compliant compound names and citations for non-original data .

- Statistical Reporting : Express bioactivity data as mean ± SEM (n ≥ 3), with p-values from Student’s t-test .

- Ethical Compliance : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., ACS, RSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.